REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[O:4].C1N2CN3CN(C2)C[N:14]1C3.C(Cl)[Cl:24]>>[ClH:24].[NH2:14][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[O:4] |f:3.4|
|
Name
|
|
Quantity
|
45.82 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)OC
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
28.04 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then stirred at room temperature for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crystals which precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
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Type
|
ADDITION
|
Details
|
200 ml of ethanol and 100 ml of concentrated hydrochloric acid were added to these crystals
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Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 18 hours
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Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated by evaporation under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
ADDITION
|
Details
|
by the addition of a 20% w/v aqueous solution of potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
was then extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
WASH
|
Details
|
was washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
ADDITION
|
Details
|
A 4N solution of hydrochloric acid in dioxane was then added
|
Type
|
CUSTOM
|
Details
|
The crystals which precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(=O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |